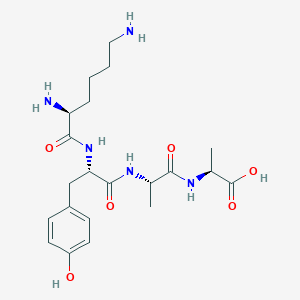

L-Lysyl-L-tyrosyl-L-alanyl-L-alanine

Description

L-Lysyl-L-tyrosyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acid residues: lysine (Lys), tyrosine (Tyr), and two alanines (Ala), arranged in sequence. Its molecular formula is C21H33N5O6, with a molecular weight of 475.52 g/mol. This peptide features a lysine residue with a positively charged ε-amino group, a tyrosine residue with a phenolic hydroxyl group, and two alanine residues contributing hydrophobic character.

The peptide’s physicochemical properties can be inferred from structurally related compounds. For example, a similar peptide (C24H36N6O8) has a LogP value of 0.52 (indicating moderate hydrophilicity) and a polar surface area (PSA) of 229.05 Ų, suggesting solubility in aqueous environments .

Properties

CAS No. |

256636-32-5 |

|---|---|

Molecular Formula |

C21H33N5O6 |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C21H33N5O6/c1-12(18(28)25-13(2)21(31)32)24-20(30)17(11-14-6-8-15(27)9-7-14)26-19(29)16(23)5-3-4-10-22/h6-9,12-13,16-17,27H,3-5,10-11,22-23H2,1-2H3,(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t12-,13-,16-,17-/m0/s1 |

InChI Key |

GGBLWGTYMFSXSR-PYTWLRIVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Lysyl-L-tyrosyl-L-alanyl-L-alanine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Tripeptide L-Ala-L-Tyr-L-Ala

- Structure: This tripeptide adopts stable conformations in two crystalline modifications with water (C15H21N3O5·2.63H2O) and ethanol (C15H21N3O5·C2H5O) as solvents .

- Key Findings :

- Implication for L-Lysyl-L-tyrosyl-L-alanyl-L-alanine : The tetrapeptide likely exhibits similar structural stability, with solvent interactions primarily affecting packing in the crystal lattice rather than backbone geometry.

Tetrapeptide L-Leucyl-L-seryl-L-leucyl-L-tyrosyl-L-alanine

- Structure : Molecular formula C27H43N5O8 (MW: 565.66 g/mol) .

- Comparison :

- The inclusion of leucine and serine introduces branching and hydroxyl groups, altering hydrophobicity and hydrogen-bonding capacity compared to the lysine/tyrosine-dominated tetrapeptide.

- Both peptides share tyrosine’s aromatic ring, which may stabilize π-π interactions in crystal packing.

Physicochemical Properties

Table 1: Key Properties of Selected Peptides

Key Observations :

- LogP Trends : The tetrapeptide’s LogP (~0.52) reflects a balance between lysine’s hydrophilicity and tyrosine’s hydrophobicity. Shorter peptides like L-Alanyl-L-alanine are more hydrophilic (LogP = -1.21) .

- Solubility: Longer peptides (e.g., C37H53N9O11) show reduced solubility in ethanol, likely due to increased molecular weight and complexity .

Hydrogen Bonding and Charge Density

- Tripeptide Studies: In L-Ala-L-Tyr-L-Ala, hydrogen bonds between backbone amides and solvent molecules (water/ethanol) dominate intermolecular interactions. Charge density distributions are transferable across crystal modifications .

- Relevance to Tetrapeptide: The lysine residue in this compound may introduce additional hydrogen-bonding sites via its ε-amino group, enhancing interactions with polar solvents or biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.